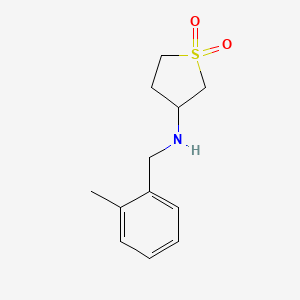

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide

Descripción

Propiedades

IUPAC Name |

N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-10-4-2-3-5-11(10)8-13-12-6-7-16(14,15)9-12/h2-5,12-13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORNZJMCIHKUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of tetrahydrothiophene 1,1-dioxide with 2-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Applications in Drug Development

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide serves as a lead compound in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it an attractive candidate for further research in:

- Anti-inflammatory drugs : Compounds with similar structures have shown anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.

- Antidepressants : The neuroprotective properties could translate into efficacy against mood disorders.

Case Study 1: Neuroprotection

A study examined the effects of tetrahydroisoquinoline derivatives on neurodegeneration models. Results indicated that these compounds reduced oxidative stress markers and improved neuronal survival rates . This provides a framework for exploring the neuroprotective capabilities of 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide.

Case Study 2: Anticancer Activity

Research focused on the inhibition of tumor growth by various thiophene derivatives highlighted their potential as anticancer agents. In vitro assays demonstrated significant cytotoxicity against cancer cell lines when treated with these compounds . Further exploration into the mechanisms of action could lead to novel cancer therapies.

Mecanismo De Acción

The mechanism of action of 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

The following analysis compares 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide with structurally and functionally related sulfones, focusing on synthesis, properties, and applications.

Structural Analogs

Table 1: Structural Comparison of Key Sulfone Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Sulfolane | None | C₄H₈O₂S | 120.17 | Industrial solvent, high polarity |

| 3-Methylsulfolane | 3-Methyl | C₅H₁₀O₂S | 134.19 | Enhanced lipophilicity |

| 3-((2-Hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide | 3-(2-Hydroxyethyl)amino | C₆H₁₃NO₃S | 179.24 | Polar, potential pharmaceutical use |

| 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide | 3-(2-Methylbenzyl)amino | C₁₂H₁₇NO₂S | 247.33 | Aromatic group, bioactive potential |

Key Observations :

- Sulfolane (tetrahydrothiophene 1,1-dioxide) serves as a foundational compound in this class, widely used as a polar aprotic solvent in industrial separations . Its lack of substituents results in high water miscibility and thermal stability (boiling point: 285°C) .

- 3-Methylsulfolane introduces a methyl group at the 3-position, moderately increasing lipophilicity while retaining solvent properties. This modification may reduce water solubility compared to sulfolane .

- 3-((2-Hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide incorporates a polar hydroxyethylamine group, enhancing hydrogen-bonding capacity. This derivative is explored in pharmaceutical contexts, though detailed bioactivity data are sparse .

- 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide features a bulky aromatic substituent, which likely reduces polarity and increases lipophilicity. The 2-methylbenzyl group may improve membrane permeability in drug candidates but could also complicate synthetic routes .

Key Observations :

- Sulfolane is synthesized via oxidation of thiophene followed by hydrogenation, a well-established industrial process .

- 3-Aminosubstituted derivatives (e.g., the target compound) often rely on amine additions to sulfolane precursors or cyclization strategies. highlights the scarcity of general methods for such derivatives, with DA-mediated cyclization being a promising but underdeveloped approach .

- Production challenges for analogs like 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide include the need for specialized amines and complex purification, leading to discontinuation in some cases .

Physicochemical and Functional Properties

Table 3: Physicochemical and Application Comparison

| Compound | Boiling Point (°C) | Solubility | Applications | Environmental Impact |

|---|---|---|---|---|

| Sulfolane | 285 | Miscible with water | Industrial solvent, gas processing | Persistent groundwater contaminant |

| 3-Methylsulfolane | Not reported | Lower water solubility | High-temperature electrolytes | Limited data |

| 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide | Not reported | Likely organic-soluble | Drug discovery, agrochemicals | Unknown |

Key Observations :

- Sulfolane’s environmental persistence is well-documented, with contamination cases reported in wetlands near gas-processing facilities . Its high water solubility exacerbates mobility in ecosystems.

- 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide has unknown environmental behavior, but its aromatic substituent may reduce biodegradability compared to sulfolane.

- Functional applications diverge significantly: Sulfolane dominates industrial separations , while aminosubstituted derivatives are geared toward bioactive molecule development .

Actividad Biológica

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide, identified by its CAS number 1019535-27-3, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO₂S

- Molecular Weight : 239.33 g/mol

- IUPAC Name : 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide

The compound features a tetrahydrothiophene ring with a sulfone group and an amino substituent, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing tetrahydrothiophene and related structures exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have shown that thiophene derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives of tetrahydrothiophene have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is often linked to enhanced interaction with cellular targets.

The biological activity of 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound might influence signaling pathways related to inflammation or apoptosis.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thiophene derivatives found that compounds similar to 3-((2-Methylbenzyl)amino)tetrahydrothiophene exhibited significant inhibition zones against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for effective derivatives .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 3-Methylbenzyl derivative | S. aureus | 18 | 100 |

| 3-Methylbenzyl derivative | E. coli | 15 | 150 |

Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that certain derivatives of tetrahydrothiophene could induce apoptosis and inhibit cell proliferation effectively. The IC50 values for these compounds were reported in the range of 10–30 µM .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of experiments conducted by Dogan et al. demonstrated that modifications at the amine group significantly impacted antimicrobial activity. The introduction of a methyl group enhanced the antibacterial properties against E. coli, suggesting that structural optimization can lead to more potent agents . -

Case Study on Anticancer Properties :

Research published in the Journal of Medicinal Chemistry highlighted a tetrahydrothiophene derivative's ability to inhibit T-cell proliferation with an IC50 value of 0.004 µM. This indicates a strong potential for developing immunomodulatory therapies based on this scaffold .

Q & A

Q. What advanced techniques resolve data contradictions in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.